molecular formula C9H14O B1283637 Spiro[3.5]nonan-7-one CAS No. 31058-02-3

Spiro[3.5]nonan-7-one

Cat. No. B1283637
CAS RN: 31058-02-3
M. Wt: 138.21 g/mol
InChI Key: YNMVUESBVUUFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonan-7-one is a chemical compound with the CAS Number: 31058-02-3 . It has a molecular weight of 138.21 and its molecular formula is C9H14O . It is typically in liquid form .


Synthesis Analysis

The synthesis of spiro nonane-6,8-dione, which is closely related to Spiro[3.5]nonan-7-one, has been reported. The process involves a two-step synthesis which allows the production of the target molecule on a pilot plant scale. The first step of the process comprises the epoxidation of spiro non-7-en-6-one mediated by sodium perborate .


Molecular Structure Analysis

The molecular structure of Spiro[3.5]nonan-7-one is represented by the InChI code: 1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2 .


Physical And Chemical Properties Analysis

Spiro[3.5]nonan-7-one is typically stored at a temperature of 4 degrees Celsius . The physical form of Spiro[3.5]nonan-7-one is typically a liquid .

Scientific Research Applications

Organic Synthesis

Spiro[3.5]nonan-7-one: serves as a versatile building block in organic synthesis. Its rigid bicyclic structure is beneficial for constructing complex molecules with high stereochemical control. Researchers utilize it to synthesize various spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Spiro[3.5]nonan-7-one is used to create compounds with unique conformational features. These features are crucial for the development of new drugs, as they can significantly affect the molecule’s biological activity and pharmacokinetics .

Material Science

The compound’s unique structure makes it suitable for the development of novel materials. In material science, it can be used to synthesize polymers or small molecules that form part of advanced materials with specific mechanical or electronic properties .

Catalysis

Spiro[3.5]nonan-7-one: can act as a ligand or a structural motif in catalysts. Its spirocyclic framework can enhance the stability and efficiency of catalysts used in various chemical reactions, including asymmetric synthesis .

Agrochemistry

In agrochemistry, derivatives of Spiro[3.5]nonan-7-one could be explored for their potential use as herbicides or pesticides. The rigidity and complexity of the spirocyclic structure may interact uniquely with biological targets in pests and weeds .

Biochemistry

The compound’s framework is useful in studying enzyme-substrate interactions. It can be used to design inhibitors or activators for enzymes, aiding in the understanding of biochemical pathways and the development of therapeutic agents .

Neurochemistry

Spiro[3.5]nonan-7-one: derivatives may have applications in neurochemistry, where they can be used to study neurotransmitter receptors or ion channels. Their ability to cross the blood-brain barrier makes them candidates for central nervous system drugs .

Environmental Chemistry

In environmental chemistry, Spiro[3.5]nonan-7-one can be utilized in the synthesis of chemical sensors or absorbents. These can be used for detecting or removing pollutants from the environment, contributing to cleaner technologies .

Safety and Hazards

The safety information for Spiro[3.5]nonan-7-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

spiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVUESBVUUFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568073
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31058-02-3
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.5]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-7-one
Reactant of Route 2
Spiro[3.5]nonan-7-one
Reactant of Route 3
Spiro[3.5]nonan-7-one
Reactant of Route 4
Spiro[3.5]nonan-7-one
Reactant of Route 5
Spiro[3.5]nonan-7-one
Reactant of Route 6
Spiro[3.5]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.